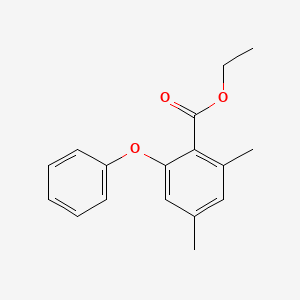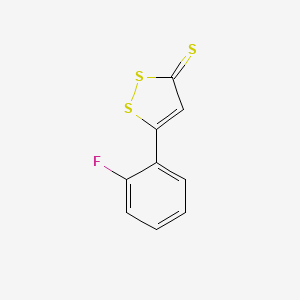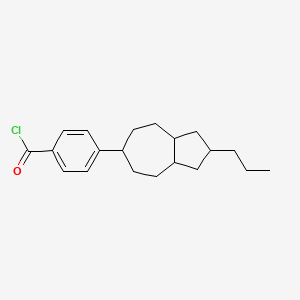![molecular formula C8H8Cl2O B12617304 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919169-48-5](/img/structure/B12617304.png)
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene: is a unique bicyclic compound characterized by its rigid structure and the presence of a dichloromethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene typically involves the reaction of a suitable precursor with dichlorocarbene. One common method is the reaction of 2-oxabicyclo[2.2.2]oct-5-ene with dichlorocarbene generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic structures. Its rigid framework makes it a valuable building block for the synthesis of natural products and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets through its reactive dichloromethylidene group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific spatial interactions with molecular targets, enhancing its selectivity and potency.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound shares a similar bicyclic framework but differs in its functional groups, making it more suitable for polymer synthesis and materials science applications.
2-Azabicyclo[2.2.2]oct-5-ene derivatives: These compounds have a nitrogen atom in the bicyclic structure, which imparts different chemical reactivity and biological activity.
Uniqueness: The presence of the dichloromethylidene group in 3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene makes it unique among similar compounds. This group provides distinct reactivity, allowing for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
919169-48-5 |
|---|---|
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
3-(dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-1-3-6(11-7)4-2-5/h1,3,5-6H,2,4H2 |
Clé InChI |
WIYDTIHTNIPSAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C(=C(Cl)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)

![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)


![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)

![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)

![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
